Methyl 3-bromo-5-(methoxymethoxy)benzoate
Description
Methyl 3-bromo-5-(methoxymethoxy)benzoate (CAS: 1536222-27-1, C₁₀H₁₁BrO₃) is a substituted benzoate ester featuring a bromine atom at the 3-position and a methoxymethoxy (-OCH₂OCH₃) group at the 5-position of the aromatic ring . Its molecular weight is 259.1 g/mol, and it is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
IUPAC Name |
methyl 3-bromo-5-(methoxymethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-13-6-15-9-4-7(10(12)14-2)3-8(11)5-9/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPKICZDPHHKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-5-(methoxymethoxy)benzoate typically involves the bromination of methyl 3-hydroxy-5-(methoxymethoxy)benzoate. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-bromo-5-(methoxymethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding methyl 3-hydroxy-5-(methoxymethoxy)benzoate.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products:
Substitution Reactions: The major products are derivatives of this compound with different substituents replacing the bromine atom.
Reduction Reactions: The major product is Methyl 3-hydroxy-5-(methoxymethoxy)benzoate.
Scientific Research Applications
Methyl 3-bromo-5-(methoxymethoxy)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-5-(methoxymethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxymethoxy group play crucial roles in its reactivity and binding affinity to target molecules . The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activity .
Comparison with Similar Compounds
Structural Features and Substituent Positioning
The table below highlights key structural differences between methyl 3-bromo-5-(methoxymethoxy)benzoate and analogous compounds:
Key Observations :
- Substituent Diversity : The methoxymethoxy group in the target compound acts as a protective group for hydroxyl functionalities, distinguishing it from derivatives like methyl 5-bromo-2-hydroxy-3-methoxybenzoate, which features free hydroxyl groups .
- Electronic Effects : Electron-withdrawing groups (e.g., -OCF₃ in ) enhance electrophilicity at the aromatic ring, whereas bulky tert-butyl groups () may sterically hinder reactions.
This compound
notes it as a discontinued product, implying challenges in synthesis or stability .
Physicochemical Properties
- Polarity : The trifluoromethoxy group in increases lipophilicity (logP ~2.8), whereas methoxymethoxy and hydroxymethyl groups enhance water solubility slightly.
- Stability : Methoxymethoxy groups are stable under basic conditions but hydrolyze under acidic conditions, unlike tert-butyl groups, which are highly stable .
Biological Activity
Methyl 3-bromo-5-(methoxymethoxy)benzoate (CAS No. 1676102-83-2) is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including the bromine atom and methoxymethoxy group, contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structure:
- Chemical Formula : C10H11BrO4
- Molecular Weight : 277.1 g/mol
The presence of a bromine atom at the 3-position and a methoxymethoxy group at the 5-position enhances its lipophilicity, which is crucial for cellular uptake and interaction with biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it exhibits antioxidant properties, which could mitigate oxidative stress in cells.
- Antimicrobial Activity : Research indicates potential antibacterial effects against Gram-positive bacteria, making it a candidate for further investigation in infectious diseases.
Antiproliferative Effects
Recent studies have explored the antiproliferative activity of this compound against various cancer cell lines. The findings are summarized in Table 1.
These results indicate that the compound has selective cytotoxicity, particularly against breast and colon cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values are presented in Table 2.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Enterococcus faecalis | 8 | |
| Escherichia coli | 15 |
These findings suggest that the compound possesses significant antibacterial activity, particularly against Gram-positive bacteria.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Cancer Cell Line Study : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, correlating with increased apoptosis markers.
- Oxidative Stress Mitigation : In vitro experiments indicated that this compound could reduce reactive oxygen species (ROS) levels in A549 cells, suggesting its potential as an antioxidant agent.
- Structure-Activity Relationship (SAR) : Research has shown that modifications to the methoxymethoxy group can significantly alter the biological activity of related compounds, emphasizing the importance of structural features in drug design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
